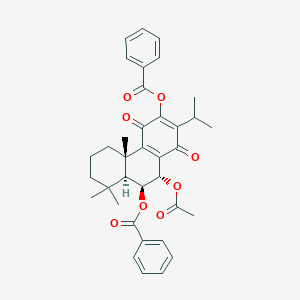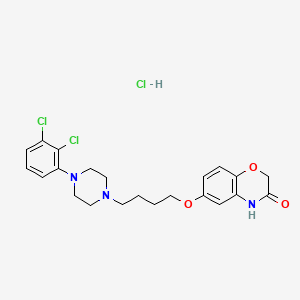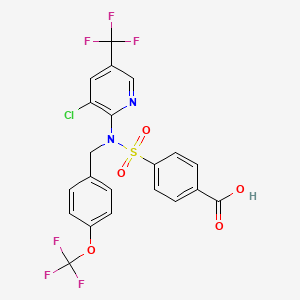
S-乙酰基-PEG4-炔丙基
描述
S-acetyl-PEG4-Propargyl is a PEG-based PROTAC linker . It contains a sulfur acetyl group and a propargyl moiety . The sulfur acetyl group can be deprotected to produce a thiol compound . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis
The molecular formula of S-acetyl-PEG4-Propargyl is C13H22O5S . It has a molecular weight of 290.38 g/mol . The IUPAC name is S - [2- [2- [2- (2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate .Chemical Reactions Analysis
The propargyl group in S-acetyl-PEG4-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the broader field of propargylation reactions, which have been used extensively in the synthesis and functionalization of more complex building blocks and intermediates .Physical And Chemical Properties Analysis
S-acetyl-PEG4-Propargyl has a molecular weight of 290.38 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 14 . Its exact mass and monoisotopic mass are 290.11879497 g/mol . The topological polar surface area is 79.3 Ų .科学研究应用
合成和化学改性
- S-乙酰基-PEG4-炔丙基用于合成杂双功能聚(乙二醇)(PEG)衍生物,这对于开发用于生物医学应用的基于 PEG 的生物偶联物至关重要 (Lu & Zhong, 2010).
- 它在合成一系列炔丙基化和聚乙二醇化的 α-羟基酸中发挥作用,促进了“可点击”聚乳酸的制备 (Zhang, Ren, & Baker, 2014).
药物递送和生物医学应用
- S-乙酰基-PEG4-炔丙基参与设计药物载体,这可以通过在水中形成球形纳米颗粒得到证实,这对于药物递送系统很有前景 (Pang et al., 2017).
- 它用于功能化聚(乙二醇)(PEG)刷以进行工程培养基质中的生物特异性相互作用 (Sha et al., 2013).
纳米技术和材料科学
- 该化学物质在制备交联的再乙酰化壳聚糖中很重要,该壳聚糖在需要快速吸收的潜在医学应用中很有用 (Pozzo et al., 2000).
- 它有助于开发热响应性、定义明确的聚(乙烯醇)共聚物,这些共聚物在受控药物递送或细胞摄取中具有巨大潜力 (Congdon, Shaw, & Gibson, 2015).
生物偶联和表面化学
- S-乙酰基-PEG4-炔丙基在肽和蛋白质 PEG 化中至关重要,增强了它们的药物特性 (Roberts, Bentley, & Harris, 2002).
- 该化合物通过铜(I)催化的 Huisgen 1,3-偶极环加成促进了线性多功能 PEG 的有效合成 (Liu, Thakur, & Wang, 2007).
纳米颗粒合成和应用
- 它用于合成两亲性 PEG-脂质端基,证明了自组装成纳米颗粒,可能用于药物载体 (Arshad, Saied, & Ullah, 2014).
- S-乙酰基-PEG4-炔丙基在聚乙二醇化-乙酰化聚酰胺胺树枝状大分子合成中的作用增强了它们的生物分布和药代动力学,用于医学应用 (Liu et al., 2014).
其他功能应用
- 它在用于生物传感的微细加工含蛋白 PEG 水凝胶阵列中的应用强调了它在低浓度检测分析物中的作用 (Yadavalli et al., 2004).
- 该化学物质有助于通过与生化实验相容的聚合物负载的钴配合物在水中捕获和释放炔基标记分子 (Egami et al., 2011).
作用机制
Target of Action
S-acetyl-PEG4-Propargyl is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of S-acetyl-PEG4-Propargyl involves its interaction with its targets via a process known as Click Chemistry . The compound contains a sulfur acetyl group and a propargyl moiety . The sulfur acetyl group can be deprotected to produce a thiol compound . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by S-acetyl-PEG4-Propargyl are those involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By selectively targeting proteins for degradation, S-acetyl-PEG4-Propargyl can influence the balance of proteins within the cell and thus affect various biochemical pathways .
Pharmacokinetics
The compound’s hydrophilic peg linker is known to increase the water solubility of the compounds in the aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of S-acetyl-PEG4-Propargyl is the selective degradation of target proteins . This can lead to changes in the cellular protein balance, potentially influencing various cellular processes .
Action Environment
The action environment of S-acetyl-PEG4-Propargyl can influence its efficacy and stability. For instance, the copper-catalyzed azide-alkyne Click Chemistry that it uses to interact with its targets requires a suitable environment . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content .
未来方向
S-acetyl-PEG4-Propargyl, as a PEG-based PROTAC linker, has potential applications in the development of new drugs through the PROTAC technology . Its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage makes it a valuable tool in drug development .
属性
IUPAC Name |
S-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-13(2)14/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXBDYSVBLUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)



![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)